

ω -Conotoxin MVIIA: A Deep Dive into Structure and Function

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Compound of Interest

Compound Name: *ω -Conotoxin M VIIA*

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Abstract

ω -Conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail *Conus magus*, is a highly potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] Its unique mechanism of action, involving the physical occlusion of the channel pore, has led to its development as the synthetic analgesic drug Ziconotide (Prialt®), utilized for the management of severe and chronic pain.[3][4] This technical guide provides a comprehensive overview of the structure and function of ω -Conotoxin MVIIA, including detailed experimental protocols and quantitative data to support further research and drug development efforts in the field of neuroscience and pain management.

Molecular Structure

The intricate three-dimensional structure of ω -Conotoxin MVIIA is fundamental to its high affinity and selectivity for N-type calcium channels. This structure is defined by its primary amino acid sequence, a specific pattern of disulfide bonds, and the resulting tertiary fold.

Primary and Secondary Structure

ω -Conotoxin MVIIA is a 25-residue peptide with the following amino acid sequence: Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-

Cys-NH₂.^[5] The peptide features a C-terminal amidation. Its three-dimensional conformation is characterized by a short, triple-stranded antiparallel β -sheet.^{[6][7]}

Tertiary Structure and Disulfide Bonds

The compact, globular structure of ω -Conotoxin MVIIA is stabilized by three intramolecular disulfide bonds. These bonds form a cystine knot motif, which is crucial for the peptide's stability and biological activity.^{[8][9]} The disulfide connectivity is as follows:

- Cys1 - Cys16
- Cys8 - Cys20
- Cys15 - Cys25^[5]

Removal of any of these disulfide bonds leads to a significant destabilization of the native conformation.^{[8][9]} The loop between Cys8 and Cys15 is particularly important as it contains residues critical for binding to the N-type calcium channel.^[10] Key residues, such as Tyrosine 13 (Tyr13), have been identified as essential for the toxin's potent inhibitory activity.^{[6][7]}

Function and Mechanism of Action

ω -Conotoxin MVIIA exerts its physiological effects by acting as a highly selective antagonist of N-type voltage-gated calcium channels (CaV2.2).^{[1][3]} These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters.

Selective Blockade of N-type Calcium Channels

The toxin physically occludes the outer pore of the CaV2.2 channel, thereby preventing the influx of Ca²⁺ into the neuron.^[11] This blockade is potent and reversible.^[3] By inhibiting neurotransmitter release in the pain signaling pathways of the spinal cord, ω -Conotoxin MVIIA produces a powerful analgesic effect.^{[12][13][14]} Notably, its analgesic potency is estimated to be 100 to 1,000 times greater than that of morphine.^{[1][15]}

Therapeutic Applications and Neuroprotection

The synthetic form of ω -Conotoxin MVIIA, Ziconotide, is approved for the treatment of severe chronic pain in patients who are refractory to other treatments, such as opioids.^{[3][4]} Beyond its analgesic properties, ω -Conotoxin MVIIA has also demonstrated neuroprotective effects in models of cerebral ischemia by preventing neuronal cell death.^{[2][3]}

Quantitative Data

The interaction of ω -Conotoxin MVIIA with the CaV2.2 channel has been quantified through various binding and functional assays. The following table summarizes key quantitative data.

Parameter	Value	Species/System	Reference
IC50	0.67 - 208 nM	Various	^[5]
IC50 (neuroprotection)	50 nM	Organotypic hippocampal-slice cultures	
Relative Potency	100-1000x Morphine	in vivo	^{[1][15]}

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ω -Conotoxin MVIIA.

Purification of Native ω -Conotoxin MVIIA from *Conus magus* Venom

This protocol outlines the general workflow for isolating ω -Conotoxin MVIIA from its natural source.

- **Venom Extraction:** Crude venom is extracted from the venom ducts of *Conus magus* specimens in an aqueous solution containing acetonitrile and 0.1% trifluoroacetic acid (TFA).
- **Size-Exclusion Chromatography (SEC):** The crude extract is first fractionated based on molecular size using an appropriate SEC column.

- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** Fractions containing peptides of the expected molecular weight are then subjected to one or more rounds of RP-HPLC on a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% TFA is used to elute the peptides.
- **Mass Spectrometry (MS):** The molecular weight of the purified fractions is determined by MS to identify those corresponding to ω -Conotoxin MVIIA.
- **Edman Degradation:** The amino acid sequence of the purified peptide is confirmed using Edman degradation.

Solid-Phase Peptide Synthesis and Oxidative Folding

This protocol describes the chemical synthesis and correct folding of ω -Conotoxin MVIIA.

- **Solid-Phase Synthesis:** The linear peptide is synthesized on a solid support resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- **Cleavage and Deprotection:** The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing TFA.
- **Purification of the Linear Peptide:** The crude linear peptide is purified by RP-HPLC.
- **Oxidative Folding:** The purified linear peptide is subjected to oxidative folding to facilitate the formation of the three native disulfide bonds. Optimal folding is achieved in a redox buffer containing reduced (GSH) and oxidized (GSSG) glutathione at concentrations similar to those in the endoplasmic reticulum. The reaction is typically performed at a slightly alkaline pH (e.g., 7.5-8.5) and at room temperature.
- **Purification of the Folded Peptide:** The correctly folded ω -Conotoxin MVIIA is purified from misfolded isomers and remaining linear peptide by RP-HPLC. The identity and purity of the final product are confirmed by MS and analytical HPLC.

Electrophysiological Recording of N-type Calcium Channel Blockade

This protocol details the whole-cell patch-clamp technique to measure the inhibitory effect of ω -Conotoxin MVIIA on CaV2.2 channels expressed in a suitable cell line (e.g., HEK293 cells).

- **Cell Preparation:** HEK293 cells stably or transiently expressing the subunits of the human CaV2.2 channel ($\alpha 1B$, β , and $\alpha 2\delta$) are cultured on glass coverslips.
- **Recording Setup:** The coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution (e.g., Krebs solution containing (in mM): 117 NaCl, 3.6 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, and 11.5 D-glucose, bubbled with 95% O₂/5% CO₂).
- **Patch-Clamp Recording:** A glass micropipette with a resistance of 2-5 M Ω , filled with an internal solution, is used to form a high-resistance seal (giga-seal) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
- **Voltage Protocol:** The cell membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state. Depolarizing voltage steps (e.g., to +10 mV for 200 ms) are applied to elicit inward Ca²⁺ currents.
- **Toxin Application:** After establishing a stable baseline current, ω -Conotoxin MVIIA is applied to the cell via the perfusion system at various concentrations. The reduction in the peak inward current is measured to determine the extent of channel block.
- **Data Analysis:** The concentration-response curve for ω -Conotoxin MVIIA is plotted, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response equation.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of ω -Conotoxin MVIIA to CaV2.2 channels in membrane preparations.

- **Membrane Preparation:** Membranes are prepared from a source rich in CaV2.2 channels, such as rat brain or cells overexpressing the channel.
- **Radioligand:** A radiolabeled form of an N-type channel blocker, typically [¹²⁵I] ω -Conotoxin GVIA, is used.

- **Binding Reaction:** The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled ω -Conotoxin MVIIA in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.
- **Quantification:** The amount of radioactivity retained on the filter is measured using a gamma counter.
- **Data Analysis:** The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled ligand) from the total binding. The data are then analyzed using competitive binding equations to determine the K_i (inhibitory constant) of ω -Conotoxin MVIIA.

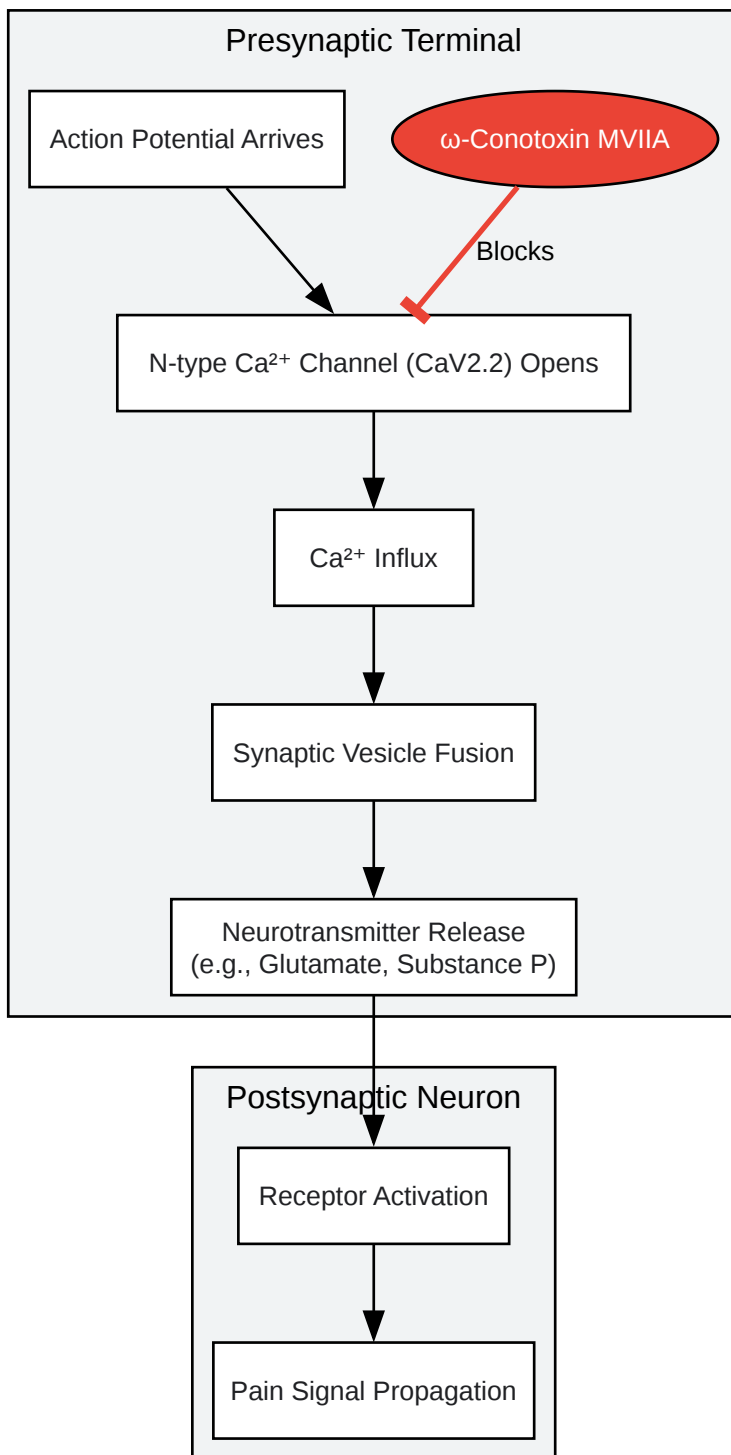
Circular Dichroism (CD) Spectroscopy

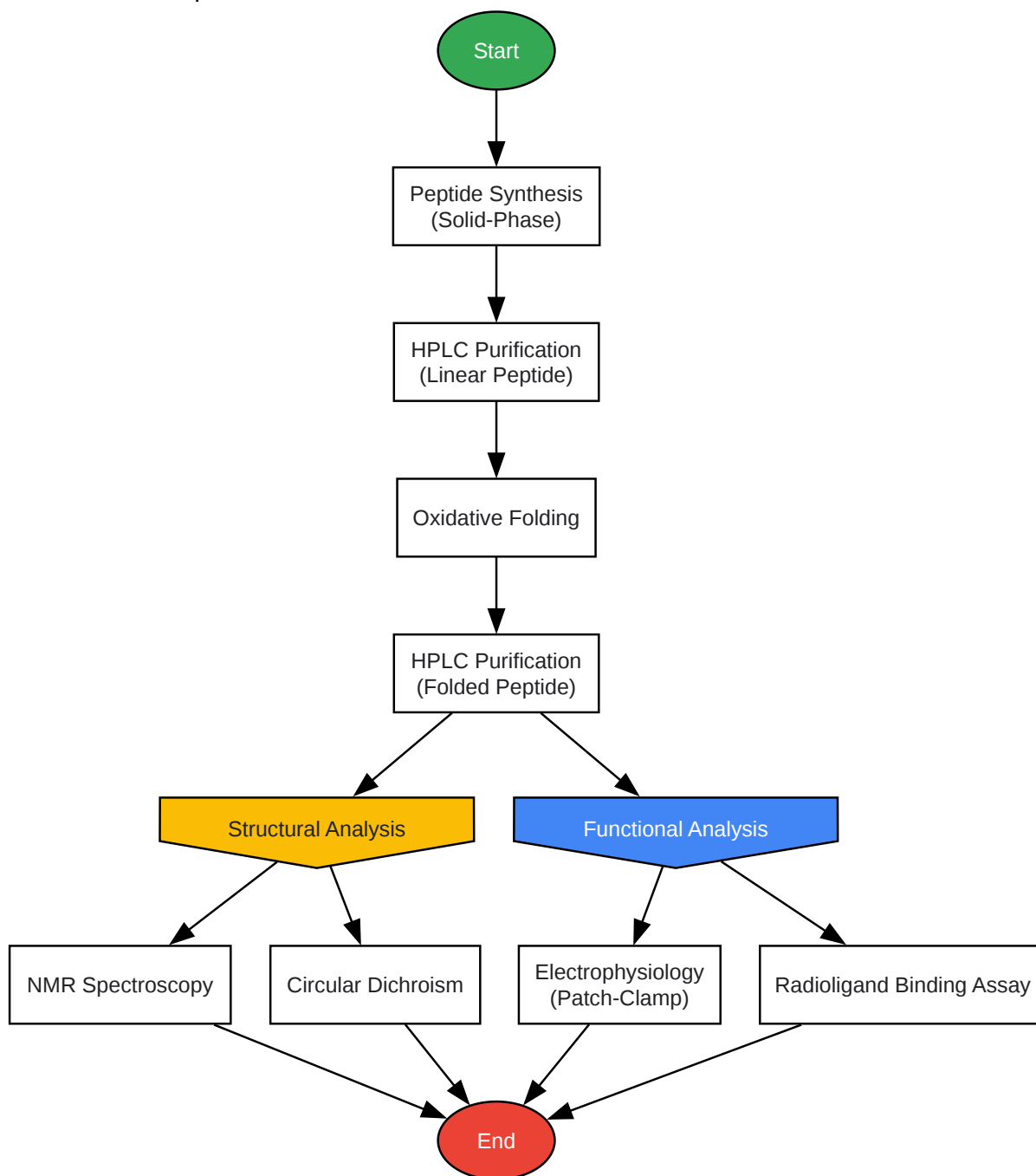
This protocol is used to analyze the secondary structure and conformational stability of ω -Conotoxin MVIIA.

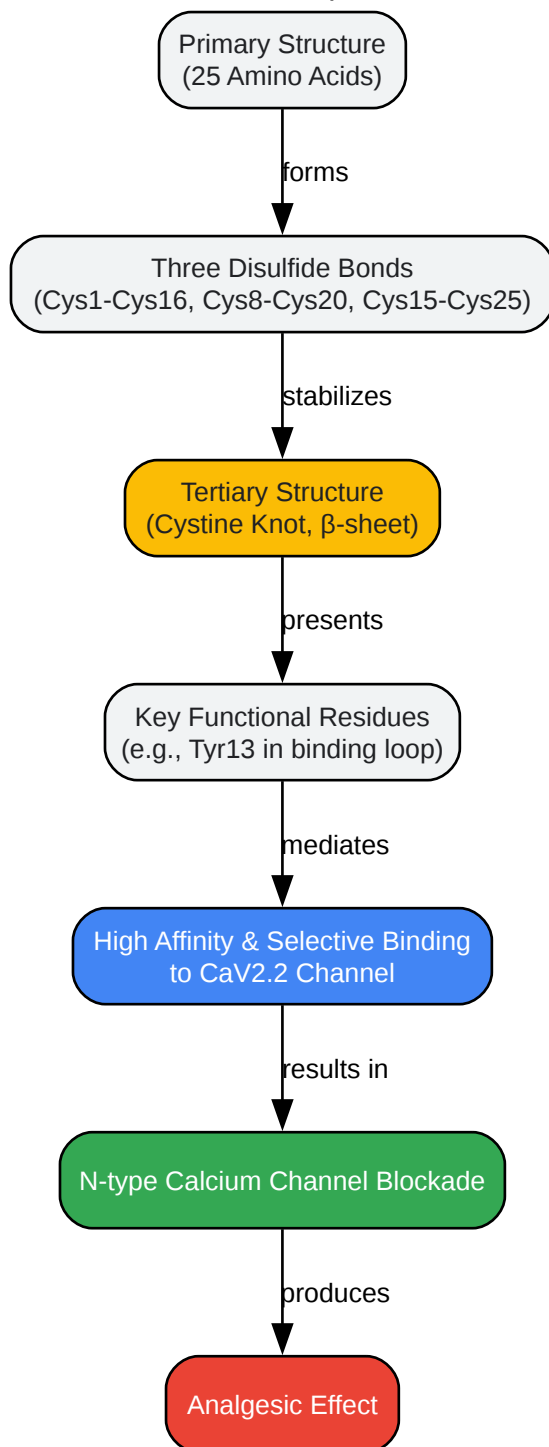
- **Sample Preparation:** A solution of purified ω -Conotoxin MVIIA in a suitable buffer (e.g., phosphate buffer) is prepared at a known concentration (typically 0.1-0.2 mg/mL).
- **Spectropolarimeter Setup:** A CD spectropolarimeter is used to measure the differential absorption of left and right circularly polarized light by the peptide.
- **Far-UV CD Spectrum:** The far-UV CD spectrum (typically 190-250 nm) is recorded to analyze the secondary structure content (α -helix, β -sheet, random coil).
- **Data Analysis:** The resulting spectrum, characterized by specific positive and negative bands, is compared to reference spectra for different secondary structures to estimate the conformational composition of the peptide. Changes in the CD spectrum upon addition of denaturants or changes in temperature can be used to assess conformational stability.

Visualizations

Signaling Pathway of ω -Conotoxin MVIIA Action

Signaling Pathway of ω -Conotoxin MVIIA Action

Experimental Workflow for ω -Conotoxin MVIIA Characterization

Structure-Function Relationship of ω -Conotoxin MVIIA[Click to download full resolution via product page](#)

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